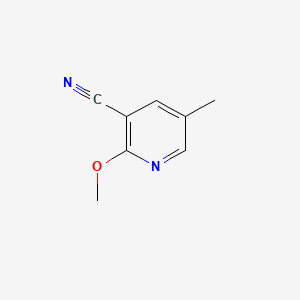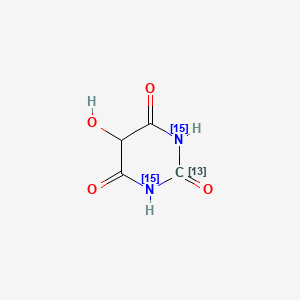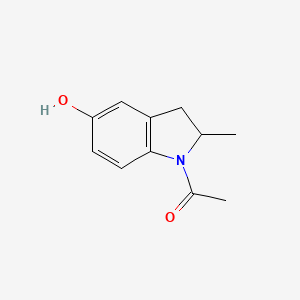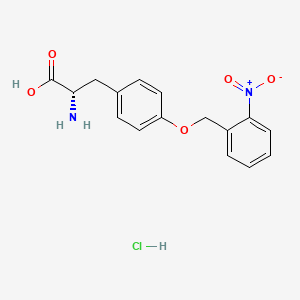
3-Hydroxy-N-desethyl Lidocaine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in research for its stable isotopic properties, which make it useful in various analytical and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-desethyl Lidocaine-d5 typically involves the deuteration of 3-Hydroxy-N-desethyl Lidocaine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. Quality control measures are critical to ensure the final product meets the required specifications for research and analytical applications .
化学反応の分析
Types of Reactions
3-Hydroxy-N-desethyl Lidocaine-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
科学的研究の応用
3-Hydroxy-N-desethyl Lidocaine-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify the concentration of Lidocaine and its metabolites.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of Lidocaine in the body.
Drug Development: Utilized in the development of new anesthetic and antiarrhythmic drugs by providing insights into the metabolic pathways and interactions of Lidocaine.
作用機序
The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses. This action results in the numbing effect characteristic of local anesthetics. The deuterated form is primarily used in research to study the pharmacokinetics and metabolism of Lidocaine without altering its fundamental mechanism of action .
類似化合物との比較
3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds, such as:
3-Hydroxy-N-desethyl Lidocaine: The non-deuterated form, which is also a metabolite of Lidocaine.
Lidocaine: The parent compound, widely used as a local anesthetic and antiarrhythmic drug.
Other Deuterated Analogs: Compounds like Lidocaine-d5, which are used in similar research applications for their stable isotopic properties.
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies .
特性
CAS番号 |
1286490-96-7 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
227.319 |
IUPAC名 |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2 |
InChIキー |
YITCMQBVWIHTTA-SGEUAGPISA-N |
SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C |
同義語 |
2-(Ethylamino-d5)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide; 3-Hydroxy-N-_x000B_(N-ethylglycyl-d5)-2,6-xylidine; 3-Hydroxy-ω-(ethylamino-d5)-2,6-dimethylacetanilide; 3-Hydroxymonoethylglycylxylidide-d5; SNX 483-d5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)


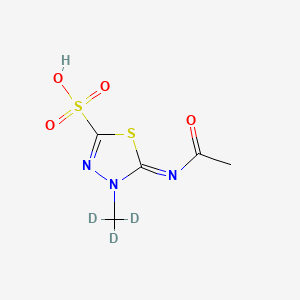

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzamide](/img/structure/B587699.png)
